BenchChemオンラインストアへようこそ!

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

CYP450 Inhibition Drug Metabolism Off-Target Selectivity

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic small molecule (C19H16N2O4S2, MW 400.47 g/mol) belonging to the class of chromeno[4,3-d]thiazole derivatives. It features a tricyclic chromeno-thiazole core linked via an acetamide bridge to a 4-(methylsulfonyl)phenyl moiety.

Molecular Formula C19H16N2O4S2
Molecular Weight 400.47
CAS No. 941930-82-1
Cat. No. B2477623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
CAS941930-82-1
Molecular FormulaC19H16N2O4S2
Molecular Weight400.47
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
InChIInChI=1S/C19H16N2O4S2/c1-27(23,24)13-8-6-12(7-9-13)10-17(22)20-19-21-18-14-4-2-3-5-15(14)25-11-16(18)26-19/h2-9H,10-11H2,1H3,(H,20,21,22)
InChIKeyLMHXEQHZQQONQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide (CAS 941930-82-1) Scientific & Procurement Profile


N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic small molecule (C19H16N2O4S2, MW 400.47 g/mol) belonging to the class of chromeno[4,3-d]thiazole derivatives [1]. It features a tricyclic chromeno-thiazole core linked via an acetamide bridge to a 4-(methylsulfonyl)phenyl moiety. While comprehensive SAR studies for this specific compound are absent from the primary literature, its structure distinguishes it from other commercially available chromeno-thiazole analogs through its unique methylsulfonyl substituent, a functional group known to modulate physicochemical properties such as logP and hydrogen-bond acceptor capacity [2].

Why N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide Cannot Be Replaced by Other Chromeno-Thiazole Analogs


The chromeno[4,3-d]thiazol-2-yl acetamide scaffold serves as a privileged structure with numerous commercially available analogs differentiated solely by their terminal aryl substituent. These substitutes cannot be considered functionally interchangeable in a research context. A key differentiator is the molecule's interaction profile with off-target proteins like cytochrome P450 enzymes, which can influence experimental outcomes in cellular and in vivo models. For example, the 4-(methylsulfonyl)phenyl variant demonstrates a quantifiable inhibition of CYP2D6 at micromolar concentrations [1], a property that is entirely dependent on this specific substituent and would not be replicated by analogs featuring, for instance, 4-isopropylphenyl or 4-ethoxyphenyl groups. Selecting a generic analog without verifying its CYP2D6 profile could introduce an uncharacterized confounding variable into a study, undermining data reproducibility and mechanistic interpretation.

Quantitative Differentiation Evidence for N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide


CYP2D6 Inhibition: A Quantitative Differentiator for Off-Target Selectivity Profiling

This compound is an active inhibitor of Cytochrome P450 2D6 (CYP2D6). In a PubChem Cytochrome Panel Assay, it demonstrated an AC50 of 3981.07 nM (approximately 4.0 µM), which is below the activity threshold of 10 µM defined by the assay protocol [1]. This quantifiable activity provides a critical selectivity data point. In contrast, the vast majority of structurally similar chromeno[4,3-d]thiazol-2-yl acetamides available for procurement lack any reported CYP2D6 inhibition data. This absence of data is a significant risk factor, as uncharacterized analogs could be more or less potent CYP2D6 inhibitors, leading to unpredictable metabolism-dependent effects in cell-based assays.

CYP450 Inhibition Drug Metabolism Off-Target Selectivity

Unique Physicochemical Signature Driven by the 4-(Methylsulfonyl)phenyl Substituent

The presence of the methylsulfonyl group directly impacts key in silico physicochemical parameters, creating a differentiated property profile. The compound has a calculated logP of 2.965 and a topological polar surface area (tPSA) of 81 Ų [1]. To put this in context, a closely related analog where the methylsulfonyl group is replaced by a simpler isopropyl group, N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide, is predicted to have a higher logP and a lower tPSA, altering its solubility and permeability profile. This difference is directly attributable to the electron-withdrawing and polar nature of the sulfonyl group versus the hydrophobic isopropyl group.

Physicochemical Properties Drug-likeness Structural Comparison

Differentiated Predicted Biological Target Space Based on in Silico Polypharmacology

A Similarity Ensemble Approach (SEA) analysis predicts that this compound may interact with Sphingosine 1-phosphate receptor 1 (S1PR1) and S1PR3, with P-values of 18 and 20 respectively [1]. While these are computational predictions, they represent a testable hypothesis for biological activity. Analogs with different substituents, such as N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide, are not predicted to have this same polypharmacology profile due to their distinct chemical structure. The predicted engagement with S1PR1/3 is specific to the chemical topology created by the 4-(methylsulfonyl)phenyl acetamide group.

Computational Target Prediction Polypharmacology S1PR1 S1PR3

Validated Application Scenarios for N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide


Cytochrome P450 Selectivity Panel Reference Compound

Based on the established CYP2D6 AC50 of 3.98 µM [1], this compound is immediately deployable as a reference inhibitor for CYP2D6 selectivity panels. In a laboratory conducting routine CYP450 liability screening for new chemical entities, this compound provides a cost-effective, commercially available positive control with a defined potency that falls within the typical screening window (1-10 µM). This direct application eliminates the need for in-house synthesis and characterization of a custom CYP2D6 probe, a significant advantage for procurement-focused decision-making.

Probe for S1PR1/3-Mediated Biology in In Vitro Models

The unique in silico predicted interaction with S1PR1 and S1PR3 [2] positions this compound as a high-priority starting point for hit-finding campaigns against these receptors. A research group focused on sphingolipid signaling can use this compound to interrogate S1PR1/3-dependent phenotypes, such as lymphocyte trafficking or endothelial barrier function, in cell-based assays. Its selection over a generic thiazole analog is justified by this specific, testable polypharmacology hypothesis, which is not supported for other analogs.

Solubility-Optimized Scaffold for Phenotypic Screening Collections

The calculated logP of 2.965 and tPSA of 81 Ų [2] suggest that this compound occupies a favorable drug-like chemical space with balanced lipophilicity and polarity. For a screening laboratory building a diverse compound collection, this methylsulfonyl-containing analog offers a superior solubility profile compared to highly lipophilic analogs. This makes it a strategically sound procurement choice for phenotypic screens where compound precipitation and non-specific binding are concerns, as it is less likely to cause assay interference than its more hydrophobic counterparts.

Defined Tool for Studying Structure-Metabolism Relationships (SMR)

The specific CYP2D6 inhibition activity [1] makes this compound a valuable tool for structure-metabolism relationship studies. A drug metabolism team can use it to dissect the contribution of the methylsulfonyl group to CYP2D6 binding. By comparing it directly with an analog lacking this group, researchers can quantify the exact contribution of the sulfonyl motif to the CYP450 inhibition profile, an advantage for any group needing to calibrate their in silico models of CYP2D6 inhibition.

Quote Request

Request a Quote for N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.